

# GSK264220A: A Technical Guide to its Chemical Properties and Biological Activity

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## Compound of Interest

Compound Name: GSK264220A

Cat. No.: B1672373

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## Introduction

**GSK264220A** is a potent and selective inhibitor of both endothelial lipase (EL) and lipoprotein lipase (LPL). These two enzymes are key players in the metabolism of lipoproteins, catalyzing the hydrolysis of triglycerides and phospholipids. By inhibiting their activity, **GSK264220A** modulates lipid metabolism, a mechanism with significant therapeutic potential in various cardiovascular and metabolic diseases. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GSK264220A**, including detailed experimental protocols and a visualization of its role in relevant signaling pathways.

## Chemical Structure and Properties

**GSK264220A**, with the chemical name N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea, is a sulfonylfuran urea derivative. Its structure is characterized by a central furan ring substituted with a methyl group, a phenylurea moiety, and a piperidinylsulfonyl group.

Property	Value	Source
Chemical Name	N-[2-Methyl-5-(1-piperidinylsulfonyl)-3-furanyl]-N'-phenylurea	Tocris Bioscience
Molecular Formula	C <sub>17</sub> H <sub>21</sub> N <sub>3</sub> O <sub>4</sub> S	MedChemExpress, R&D Systems
Molecular Weight	363.43 g/mol	MedChemExpress, R&D Systems
Appearance	White to off-white solid	MedChemExpress
IUPAC Name	N-(2-methyl-5-(piperidin-1-ylsulfonyl)furan-3-yl)-N'-phenylurea	Inferred from structure
SMILES	<chem>O=C(NC1=C(C)OC(S(=O)(=O)C2=CC=CC=C2)=O=C1)NC3=CC=CC=C3</chem>	MedChemExpress
InChI Key	Inferred from structure	Not explicitly found
CAS Number	685506-42-7	MedChemExpress, R&D Systems
Purity	≥98%	R&D Systems
Solubility	DMSO: ≥ 100 mg/mL (275.16 mM) Ethanol: 10 mM	MedChemExpress, R&D Systems
Storage	Powder: -20°C for 3 years In solvent: -80°C for 6 months	MedChemExpress

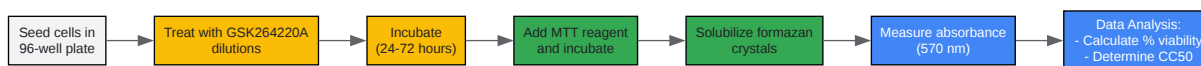
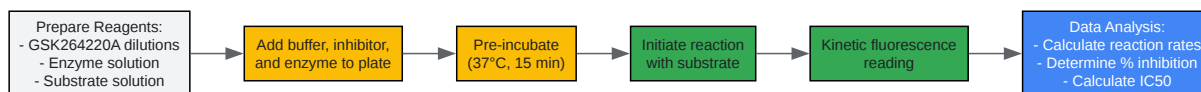
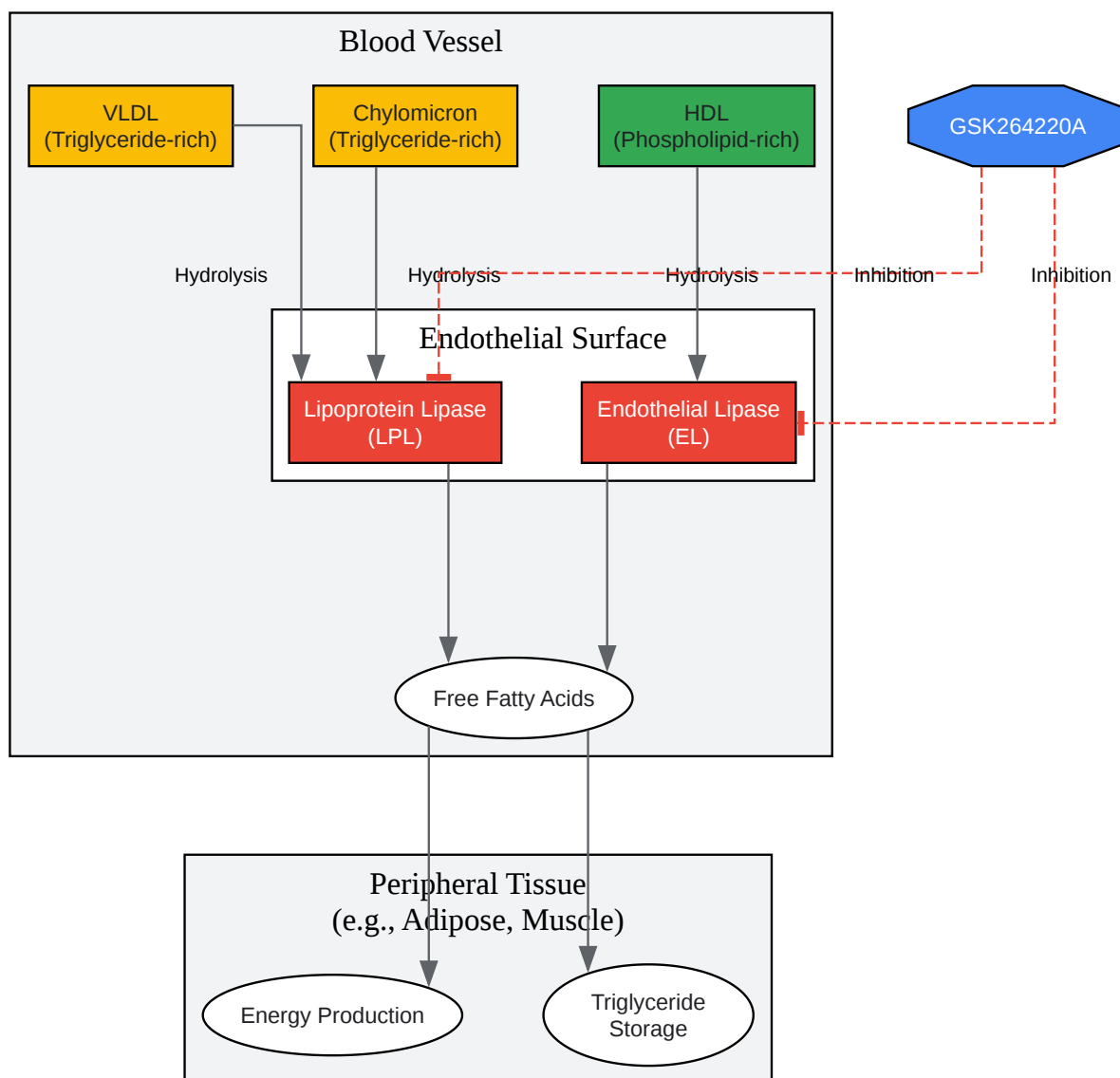
Note: Experimental data for properties such as melting point, boiling point, and detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) are not readily available in public literature.

## Biological Activity and Signaling Pathway

**GSK264220A** exerts its biological effects by inhibiting endothelial lipase (EL) and lipoprotein lipase (LPL). These enzymes are primarily responsible for the hydrolysis of triglycerides and phospholipids within circulating lipoproteins, such as very-low-density lipoproteins (VLDL), chylomicrons, and high-density lipoproteins (HDL). This enzymatic activity releases free fatty acids, which are then taken up by tissues for energy or storage.

The inhibition of EL and LPL by **GSK264220A** leads to a decrease in the catabolism of these lipoproteins, thereby altering plasma lipid profiles. This mechanism is of significant interest for the development of therapies targeting dyslipidemia and related cardiovascular diseases.

The following diagram illustrates the role of EL and LPL in lipoprotein metabolism and the point of intervention for **GSK264220A**.



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